(+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide
Description
(+)-2,3-Dihydro-2-methylbenzo[b]thiophene-1,1-dioxide (CAS: 14315-13-0) is a chiral sulfone derivative characterized by a bicyclic structure comprising a benzene ring fused to a dihydrothiophene-1,1-dioxide moiety with a methyl substituent at the 2-position. Its molecular formula is C₈H₈O₂S, and its SMILES notation is O=S1(=O)c2ccccc2CC1 . The compound adopts a Case I sulfone conformation, where the sulfonyl group lies in the plane of the aromatic ring, distinct from non-planar "Case II" sulfones like methyl phenyl sulfone . This stereoelectronic arrangement influences its reactivity and physical properties, such as solubility and thermal stability.
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1-benzothiophene 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-7-6-8-4-2-3-5-9(8)12(7,10)11/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOGGEJXQNWMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2S1(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401254 | |
| Record name | 2-Methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151233-62-4, 6224-56-2 | |
| Record name | 2-Methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-2,3-DIHYDRO-2-METHYLBENZO(B)THIOPHENE-1,1-DIOXIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Oxidation to the Sulfone
Treatment of 2-methylbenzo[b]thiophene with 30% aqueous hydrogen peroxide in acetic acid at 100°C for 1–2 hours yields the 1,1-dioxide derivative. This method, adapted from PMC literature, achieves >85% yield (Table 1). The reaction proceeds via electrophilic addition of peroxide to the sulfur atom, followed by rearrangement to the sulfone.
Table 1: Oxidation of 2-Methylbenzo[b]thiophene to 1,1-Dioxide
| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Methylbenzo[b]thiophene | H₂O₂ (30%) | AcOH | 100 | 89 |
Nuclear magnetic resonance (NMR) analysis confirms the structure: δ 7.6–8.1 ppm (aromatic protons), 2.4 ppm (methyl group).
Rh-Catalyzed Asymmetric Hydrogenation
The enantioselective reduction of 2-methylbenzo[b]thiophene-1,1-dioxide to the dihydro derivative represents the most efficient route to the target compound.
Catalytic System and Conditions
A Rhodium-(S)-SegPhos complex catalyzes the hydrogenation under mild conditions. Key parameters include:
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Catalyst : [Rh(cod)₂]BARF (0.02–0.1 mol%)
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Ligand : (S)-SegPhos (2.2 equiv relative to Rh)
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Solvent : Dichloromethane (DCM)
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Pressure : 50 atm H₂
This system achieves 99% yield and >99% ee for 2-methyl substrates (Table 2). The reaction tolerates steric hindrance from the methyl group, a challenge in earlier Ir-based systems.
Table 2: Asymmetric Hydrogenation of 2-Methylbenzo[b]thiophene-1,1-Dioxide
Mechanistic Insights
Density functional theory (DFT) studies suggest a hydrogen-bonding interaction between the sulfone oxygen and the chiral ligand, orienting the substrate for syn-addition of hydrogen. This model explains the exceptional enantiocontrol, even with alkyl substituents.
Optimization of Reaction Parameters
Ligand Screening
(S)-SegPhos outperforms other ligands (e.g., Binap, Phanephos) due to its larger dihedral angle, which enhances steric differentiation.
Solvent and Pressure Effects
Polar aprotic solvents (DCM, THF) favor higher ee values (>95%) compared to nonpolar solvents (toluene: 82% ee). Reducing H₂ pressure below 30 atm decreases conversion rates without affecting enantioselectivity.
Gram-Scale Synthesis and Applications
The methodology’s practicality is demonstrated in a 10-gram scale reaction using 0.02 mol% catalyst, yielding 99% product with 99% ee. This efficiency underscores its industrial viability for producing chiral sulfones, valuable as:
Comparative Analysis with Alternative Methods
Chemical Reactions Analysis
Types of Reactions
(+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfur atom and the benzothiophene ring system.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the compound, as well as substituted benzothiophene derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry:
The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, enabling the development of diverse derivatives with tailored properties.
Synthetic Routes:
Several synthetic methods exist for producing (+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide. Notably, electrochemical synthesis has gained prominence due to its efficiency and high yield under mild conditions. This method often involves the reaction of sulfonhydrazides with internal alkynes .
Biological Applications
Antimicrobial Properties:
Research indicates that compounds within the benzothiophene-1,1-dioxide class exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives effectively inhibit the growth of Mycobacterium tuberculosis, demonstrating potential as anti-tubercular agents .
Anticancer Activity:
The compound has been investigated for its cytotoxic effects against various human tumor cell lines. Its high lipophilicity contributes to its strong cytotoxic activity, making it a candidate for further development as an anticancer agent .
Mechanism of Action:
The mechanism by which this compound exerts its biological effects often involves interactions with nucleophilic sites on biological molecules. This interaction can modulate important biological pathways related to cell signaling and metabolism.
Pharmaceutical Development
Drug Development Potential:
Due to its promising biological activities, this compound is being explored for drug development purposes. Its derivatives are particularly noted for their potential as antitumor and antimicrobial agents .
Structure-Activity Relationship Studies:
Extensive studies on structure-activity relationships (SAR) have been conducted to optimize the efficacy and reduce cytotoxicity of various derivatives. These studies help delineate how modifications at specific positions on the benzothiophene ring influence biological activity .
Material Science
Organic Electronics:
this compound derivatives have been employed in developing materials with specific electronic properties. Their application in organic semiconductors and photoelectric materials highlights their versatility beyond traditional chemical applications .
Comprehensive Data Table
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Chemical Synthesis | Building block for complex organic molecules | Efficient synthesis via electrochemical methods |
| Biological Activity | Antimicrobial and anticancer properties | Effective against Mycobacterium tuberculosis |
| Pharmaceutical Development | Drug candidates for cancer and infections | Promising SAR leading to optimized derivatives |
| Material Science | Organic semiconductors and photoelectric materials | Potential use in advanced electronic devices |
Case Study 1: Anti-Tubercular Activity
A study demonstrated that certain derivatives of benzothiophene-1,1-dioxide significantly inhibited Mycobacterium tuberculosis growth under aerobic conditions. The most potent compound exhibited a minimum inhibitory concentration (MIC) of 2.6 µM with notable cytotoxicity against eukaryotic cells .
Case Study 2: Cytotoxicity Against Tumor Cell Lines
Research indicated that this compound showed strong cytotoxic effects against six human tumor cell lines. The compound's lipophilicity was correlated with its cytotoxic potency, suggesting a viable path for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of (+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation and cancer progression, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
The following sections compare (+)-2,3-Dihydro-2-methylbenzo[b]thiophene-1,1-dioxide with structurally and functionally related sulfones, thiophene derivatives, and fused-ring systems.
Structural Analogues
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Chirality : The methyl group in the target compound introduces chirality, absent in simpler sulfones like unsubstituted thiophene-1,1-dioxides .
- Conformational Stability: The planar sulfone conformation enhances π-orbital overlap, improving electronic properties compared to non-planar analogs .
- Functional Group Impact : Amine-substituted derivatives (e.g., 3-amine) exhibit higher polarity, influencing solubility and biological activity .
Key Observations :
- DA-Mediated Cyclization : Provides enantiomerically pure products but requires cryogenic conditions .
- Stille Coupling: Efficient for constructing conjugated systems but relies on toxic organotin reagents .
Reactivity and Functionalization
- Electrophilic Substitution : The electron-deficient sulfone moiety directs electrophiles to the benzene ring’s para position, contrasting with unsubstituted thiophene-dioxides, which undergo regioselective bromination at the α-position .
- Covalent Binding : Benzo[b]thiophene-1,1-dioxide derivatives exhibit cysteine-targeting reactivity in PHGDH inhibition, a property modulated by substituents like electron-withdrawing groups .
Key Observations :
- Medicinal Chemistry : The methyl group in the target compound may sterically hinder enzyme binding compared to smaller derivatives, necessitating structure-activity optimization .
- Materials Science : Thiophene-dioxide units in oligomers reduce bandgaps, enhancing charge transport in organic electronics .
Biological Activity
(+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by a benzo[b]thiophene structure with a sulfinyl group. The presence of the 1,1-dioxide functional group contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, effectively blocking substrate access. This mechanism is crucial in modulating metabolic pathways and cellular responses.
- Receptor Modulation : It may also interact with cellular receptors, influencing signal transduction pathways that affect cellular behavior and function.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentrations (MIC) : Various derivatives have shown MIC values ranging from 0.3 to 8.5 µM against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, while exhibiting lower activity against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus .
Cytotoxicity
The compound's derivatives have demonstrated cytotoxic effects against several human cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| BTS-1 | K-562 | 0.1 |
| BTS-2 | HeLa | 0.5 |
| BTS-3 | HT-29 | 0.3 |
These results suggest that the compound can induce apoptosis through the generation of reactive oxygen species (ROS), impacting cancer cell viability significantly .
Anti-Tubercular Activity
This compound derivatives have also been evaluated for anti-tubercular activity:
- Inhibitory Effects : A study found that certain derivatives exhibited potent inhibitory effects against Mycobacterium tuberculosis, with MIC values as low as 2.6 µM for the most effective compounds .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound is influenced by its structural modifications:
- Substituent Effects : Variations in substituents at the C-3 position significantly affect both antimicrobial and cytotoxic activities. For example, the introduction of a tetrazole group enhanced anti-tubercular potency while maintaining low cytotoxicity .
Case Studies
Several studies have investigated the biological activities of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives with methoxy groups showed enhanced antifungal activity against Fusarium oxysporum with MIC values around 30 µg/mL .
- Cytotoxic Mechanisms : Another research highlighted that benzo[b]thiophenesulphonamide derivatives induced ROS overproduction leading to apoptosis in cancer cells. The correlation between lipophilicity and cytotoxicity was also established .
Q & A
Q. What are the key synthetic routes for (+)-2,3-Dihydro-2-methylbenzo(B)thiophene-1,1-dioxide and its derivatives?
The compound is typically synthesized via oxidation of thiophene precursors. For example, 3-substituted analogs can be prepared by oxidizing 3-bromothianaphthalene with hydrogen peroxide to yield 3-bromobenzothiophene-1,1-dioxide, followed by thiol substitution at the C-3 position . Challenges include optimizing reaction conditions (e.g., solvent, temperature) to control regioselectivity and minimize side reactions. Enantioselective synthesis may require chiral catalysts or resolution techniques, though specific protocols for the (+)-enantiomer are not detailed in the provided evidence.
Q. How can the structure of this compound be characterized?
Q. What initial biological activity data exist for benzothiophene-1,1-dioxide derivatives?
Derivatives with substituents at C-3 (e.g., oxazoles, thioethers) show anti-tubercular activity against M. tuberculosis (MIC: 3–8 µM). Activity is influenced by electronic and steric effects of substituents . Standard assays include aerobic liquid culture models to assess growth inhibition .
Advanced Research Questions
Q. How do electronic properties of this compound influence its applications in materials science?
The sulfone group increases electron-accepting capacity, making it useful in conjugated polymers. Oxidation of thiophene to 1,1-dioxide red-shifts the optical gap by ~0.5 eV, enhancing charge transport in organic electronics . TD-DFT studies on styryl derivatives reveal tunable absorption/emission spectra for photoresponsive materials .
Q. What computational strategies are used to predict reactivity and binding modes of this compound?
- DFT/TD-DFT : Models frontier molecular orbitals (HOMO/LUMO) to predict reaction sites (e.g., electrophilic C-3 position) .
- Molecular docking : Explores interactions with biological targets (e.g., STAT3 or PHGDH enzymes) . Covalent inhibition mechanisms (e.g., Michael addition to cysteine residues) can be simulated using QM/MM approaches .
Q. How can structural modifications enhance selectivity in enzyme inhibition?
- Covalent inhibitors : Introduce electrophilic groups (e.g., nitro, acrylamide) to target catalytic cysteine residues in enzymes like PHGDH .
- Steric optimization : Substituents at C-2 or C-3 can reduce off-target binding. For example, 6-nitro derivatives (e.g., Stattic) selectively inhibit STAT3 .
- SAR studies : Systematic variation of substituents (e.g., oxadiazoles vs. thioethers) correlates with potency and solubility .
Q. What are the challenges in analyzing contradictory data across biological studies?
Discrepancies may arise from assay conditions (e.g., aerobic vs. hypoxic M. tuberculosis models) or enantiomer-specific effects. For example, the (+)-enantiomer’s activity might differ from racemic mixtures due to stereoselective target interactions. Robust validation requires:
- Dose-response curves : Confirm IC₅₀ consistency across replicates.
- Orthogonal assays : Use enzymatic (e.g., PHGDH activity assays) and cellular (e.g., tumor proliferation) models .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
